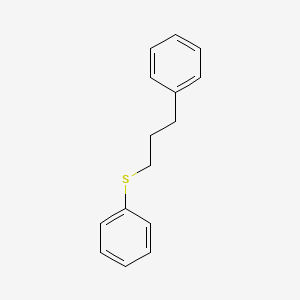

Phenyl 3-phenylpropyl sulphide

CAS No.: 30134-12-4

Cat. No.: VC2402253

Molecular Formula: C15H16S

Molecular Weight: 228.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30134-12-4 |

|---|---|

| Molecular Formula | C15H16S |

| Molecular Weight | 228.4 g/mol |

| IUPAC Name | 3-phenylpropylsulfanylbenzene |

| Standard InChI | InChI=1S/C15H16S/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 |

| Standard InChI Key | UJRJBPIWQWWQMB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCCSC2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)CCCSC2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

Phenyl 3-phenylpropyl sulphide, with the molecular formula C₁₅H₁₆S, is an organic sulfur compound belonging to the class of thioethers (sulfides). Its structure consists of a sulfur atom connecting a phenyl group and a 3-phenylpropyl group, creating a thioether bridge between the two aromatic moieties .

Basic Identification Data

The compound is formally identified through multiple parameters that enable precise classification within chemical databases and regulatory frameworks.

Table 1: Identification Parameters of Phenyl 3-Phenylpropyl Sulphide

| Parameter | Value |

|---|---|

| Chemical Name | Phenyl 3-phenylpropyl sulphide |

| CAS Registry Number | 30134-12-4 |

| Molecular Formula | C₁₅H₁₆S |

| Molecular Weight | 228.35 g/mol |

| HS Code | 2930909090 |

The compound is known by several synonyms in chemical literature and commercial catalogs, reflecting various naming conventions and structural descriptions.

Table 2: Common Synonyms for Phenyl 3-Phenylpropyl Sulphide

| Synonym |

|---|

| 1-Phenyl-3-(phenylthio)propane |

| Phenyl 3-phenylpropylsulfide |

| [(3-Phenylpropyl)thio]benzene |

| Benzene, [(3-phenylpropyl)thio]- |

| Phenyl(3-phenylpropyl)sulfane |

| 3-phenylpropylsulfanylbenzene |

| 3-phenyl-1-phenylthiopropane |

This diversity of nomenclature reflects the compound's structural complexity and its classification within different chemical naming systems .

Physicochemical Properties

Phenyl 3-phenylpropyl sulphide exhibits physicochemical properties typical of many organosulfur compounds, particularly those containing aromatic groups and thioether linkages.

Physical Properties

The physical characteristics of phenyl 3-phenylpropyl sulphide provide important information for handling, storage, and application in laboratory and industrial settings.

Table 3: Physical Properties of Phenyl 3-Phenylpropyl Sulphide

| Property | Value |

|---|---|

| Physical State | Liquid at room temperature |

| Density | 1.06 g/cm³ |

| Boiling Point | 351.6°C at 760 mmHg |

| Flash Point | 158.5°C |

| Index of Refraction | 1.602 |

| Appearance | Clear to pale yellow liquid |

The relatively high boiling point of 351.6°C indicates strong intermolecular interactions, while the flash point of 158.5°C suggests consideration for safety precautions when handling at elevated temperatures .

Chemical Properties and Reactivity

As an organosulfur compound, phenyl 3-phenylpropyl sulphide possesses distinctive chemical characteristics primarily influenced by the sulfur atom and the two phenyl rings.

Table 4: Chemical Properties of Phenyl 3-Phenylpropyl Sulphide

| Property | Value |

|---|---|

| LogP | 4.41150 |

| Polar Surface Area (PSA) | 25.30000 |

| Exact Mass | 228.09700 |

| Functional Group | Thioether (C-S-C) |

| Oxidation State of Sulfur | -2 |

The LogP value of 4.41150 indicates high lipophilicity, suggesting limited water solubility but good solubility in organic solvents like dichloromethane, chloroform, and ethanol . The relatively low polar surface area (PSA) of 25.30000 further confirms its hydrophobic nature.

Synthesis and Production Methods

The synthesis of phenyl 3-phenylpropyl sulphide can be approached through several synthetic routes, although the search results provide limited specific information on its preparation.

General Synthetic Approaches

Based on principles of organic synthesis and the chemistry of thioethers, potential synthetic routes for phenyl 3-phenylpropyl sulphide may include:

-

Nucleophilic substitution reactions involving thiophenol and 3-phenylpropyl halides

-

Thiol-ene additions using styrene derivatives and appropriate thiol compounds

-

Reduction of corresponding sulfoxides or sulfones

Mechanochemical Synthesis Considerations

Recent advances in organic synthesis techniques suggest that mechanochemical methods could potentially be employed for the synthesis of organosulfur compounds like phenyl 3-phenylpropyl sulphide. Ball-milling techniques have shown promise for reactions that traditionally require extended reaction times or face solubility challenges . This solvent-free approach might be particularly advantageous for synthesizing compounds with poor solubility profiles.

Chemical Reactivity and Transformations

The reactivity of phenyl 3-phenylpropyl sulphide is primarily centered on the sulfur atom, which can participate in various chemical transformations.

Oxidation Reactions

One of the most characteristic reactions of sulfides is oxidation to form sulfoxides and sulfones. In the case of phenyl 3-phenylpropyl sulphide, oxidation leads to the formation of phenyl 3-phenylpropyl sulfone (C₁₅H₁₆O₂S, CAS: 17494-61-0) . This oxidation likely proceeds through the sulfoxide intermediate and can be accomplished using oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or potassium permanganate.

Electrophilic Aromatic Substitution Considerations

The presence of two phenyl rings in the compound introduces the possibility of electrophilic aromatic substitution reactions. While the search results don't provide specific examples for this compound, general principles of aromatic chemistry suggest that both phenyl rings could potentially undergo such reactions, with the sulfur atom potentially influencing the regioselectivity .

| Parameter | Information |

|---|---|

| HS Code | 2930909090 |

| Classification | Other organo-sulphur compounds |

| VAT (China) | 17.0% |

| Tax rebate rate (China) | 13.0% |

| MFN tariff | 6.5% |

| General tariff | 30.0% |

This regulatory information primarily relates to import/export considerations in China, as detailed in the search results .

Research and Development Directions

Derivative Compounds

The search results indicate research interest in derivatives containing the 3-phenylpropylthio moiety, particularly in heterocyclic chemistry. For instance, the synthesis of 3- and 4-substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles represents an example of incorporating this structural element into heterocyclic compounds with potential pharmaceutical relevance .

Synthetic Methodology Development

The implementation of novel synthetic methodologies, such as microwave synthesis for compounds containing the (3-phenylpropyl)thio group, suggests ongoing interest in developing more efficient and sustainable approaches to preparing these types of organosulfur compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume